3',5,5',7-Tetrahydroxyflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOUUNTAVCXBN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904176 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160436-10-2 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3,5-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. These compounds undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Eriodictyol serves as a model compound for studying:
- Antioxidant Mechanisms : Investigating how flavonoids scavenge free radicals.
- Chemical Reactions : Understanding oxidation and reduction processes involving flavonoids.
Biology
Research has focused on Eriodictyol's biological activities:
- Antioxidant Activity : Exhibits protective effects against oxidative stress in cellular systems.
- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation through various biochemical pathways.
Medicine
Eriodictyol's therapeutic potential is being explored for:
- Cardiovascular Diseases : Potential to mitigate oxidative damage associated with heart conditions.
- Neurodegenerative Disorders : Investigated for neuroprotective effects that may help in conditions like Alzheimer's disease.
Industry
In industrial applications, Eriodictyol is utilized for:
- Natural Antioxidant Formulations : Used in food preservation and cosmetic products to enhance shelf life and stability.
Case Studies and Research Findings
-
Antioxidant Effects in Cell Models
- A study demonstrated that Eriodictyol significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels, suggesting its protective role against diabetes-related vascular complications.
-
Anti-inflammatory Mechanisms
- Research indicated that Eriodictyol inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential in managing inflammatory diseases.
-
Neuroprotective Effects
- In animal models of Alzheimer's disease, Eriodictyol administration resulted in improved cognitive function and reduced amyloid plaque accumulation, indicating its promise as a neuroprotective agent.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Model compound for antioxidant studies | Effective radical scavenger |
| Biology | Protection against oxidative stress | Reduces oxidative markers |
| Medicine | Treatment for cardiovascular and neurodegenerative diseases | Neuroprotective effects observed |
| Industry | Natural antioxidant formulations | Enhances product stability |
Mechanism of Action
The antioxidant activity of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with various molecular targets, including reactive oxygen species and metal ions, to exert its protective effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Eriodictyol [(S)-2-(3',4'-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one; CAS 552-58-9]
- Key Difference : The phenyl ring substitution shifts from 3,5-dihydroxy in the target compound to 3',4'-dihydroxy in eriodictyol.
- Eriodictyol exhibits distinct antioxidant and anti-inflammatory activities compared to the target compound .
(2R,3R)-2-(3,5-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
- Key Difference : An additional hydroxyl group at position 3 on the chroman ring and stereochemistry (2R,3R).
Morin [2-(3,5-Dihydroxyphenyl)-3,6,8-trihydroxy-4H-chromen-4-one; CAS 480-16-0]
- Key Difference : The chroman ring is replaced with a chromen-4-one core, and hydroxyl groups are present at positions 3,6,6.
- Impact : Morin demonstrates stronger antioxidant activity due to increased hydroxylation but lower solubility in aqueous media .
α-Glucosidase Inhibition
- Target Compound: Predicted IC₅₀ = 8.98 µM, superior to norartocarpetin (31.95 µM) and other analogs .
- Eriodictyol: Limited data on α-glucosidase inhibition but noted for antidiabetic effects via alternative pathways .
Antimicrobial Activity
- 1,3-Dioxolane Derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate): Exhibit broad-spectrum antibacterial activity (MIC = 4.8–5000 µg/mL), though structurally distinct from the flavanone core .
Pharmacokinetic and Physicochemical Properties
Oral Bioavailability (OB%) and Drug-Likeness
| Compound | OB (%) | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Target Compound | N/A | 288.25 | 2.47 |
| (2R,3R)-2-(3,5-Dihydroxyphenyl)-... | 63.17 | 304.27 | N/A |
| (-)-Taxifolin | 60.51 | 304.27 | N/A |
The target compound’s LogP = 2.47 suggests moderate lipophilicity, balancing membrane permeability and solubility .
Solubility and ADMET Predictions
- Target Compound : High aqueous solubility predicted via SwissADME, critical for intestinal absorption .
- Glycosylated Derivatives (e.g., 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-...-oxychromen-4-one): Increased molecular weight (~610 g/mol) improves solubility but reduces passive diffusion .
Biological Activity
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one, commonly known as Eriodictyol, is a flavonoid compound found in various plants, including Dalbergia odorifera and Maclura tricuspidata. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of Eriodictyol based on recent research findings and case studies.
Chemical Structure and Properties
Eriodictyol is characterized by its chroman-4-one backbone with multiple hydroxyl substitutions that contribute to its bioactivity. Its molecular formula is with a molecular weight of 288.25 g/mol. The compound's structure is pivotal in its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 552-58-9 |
| Solubility | Soluble in ethanol |
| Log P (octanol-water) | 1.62 |
Antioxidant Activity
Eriodictyol exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Case Study : In a study involving human liver cells, Eriodictyol was found to reduce oxidative damage induced by hydrogen peroxide by up to 50%, supporting its role as an effective antioxidant agent .
Anti-inflammatory Effects
Research indicates that Eriodictyol can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : A study demonstrated that Eriodictyol reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Anticancer Potential
Eriodictyol has shown promise in cancer therapy through its ability to induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies on breast cancer cells revealed that Eriodictyol inhibited cell proliferation and induced apoptosis via the mitochondrial pathway, suggesting its potential as a chemopreventive agent .
The biological activities of Eriodictyol are attributed to several mechanisms:
- Antioxidant Mechanism : Eriodictyol's phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : By inhibiting key signaling pathways like NF-kB, Eriodictyol reduces the expression of inflammatory genes.
- Apoptotic Pathway Activation : Eriodictyol activates caspases and alters mitochondrial membrane potential in cancer cells, leading to programmed cell death.
Q & A
Q. How can molecular dynamics (MD) simulations resolve contradictions in stability data for this flavonoid?
- Methodological Answer : Perform 50–100 ns MD simulations (e.g., GROMACS/AMBER) to calculate RMSD (root mean square deviation) and RMSF (root mean square fluctuation) values. Compare trajectories under physiological conditions (310 K, 1 atm). For example, shows RMSD < 2.5 Å over 50 ns indicates stability, while RMSF peaks >1.5 Å suggest flexible regions (e.g., hydroxyl groups). Validate with experimental DSC (differential scanning calorimetry) to correlate thermal stability .
Q. What experimental designs are effective for studying its α-glucosidase inhibition mechanism?
- Methodological Answer :
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). IC50 values can be derived from dose-response curves (e.g., 10–100 µM range).
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses with α-glucosidase (PDB ID 2ZE0). Key interactions include hydrogen bonds with catalytic residues Asp349/Arg438.
- Fluorescence quenching : Monitor tryptophan residue changes to confirm binding-induced conformational shifts .
Q. How can structure-activity relationship (SAR) studies be conducted to improve its antioxidant efficacy?
- Methodological Answer :
- Modify substituents : Introduce methoxy groups at C-6/C-8 to assess steric effects on radical scavenging (DPPH/ABTS assays).
- Compare analogs : Use (S)-5,7-dihydroxy-6,8-dimethyl derivatives (CAS 212201-12-2) to evaluate methyl group impacts on redox potential.
- Computational SAR : DFT calculations (B3LYP/6-311+G(d,p)) to correlate HOMO-LUMO gaps with experimental IC50 values .
Q. What strategies validate its metabolites in pharmacokinetic studies?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at C-5/C-7 hydroxyls).
- Isotopic labeling : Use <sup>13</sup>C-labeled compound to trace metabolic pathways via MS/MS fragmentation.
- In vivo validation : Administer to rodent models and analyze plasma/urine with UPLC-QTOF-MS. Key metabolites include methylated or sulfated derivatives .
Q. How to assess its toxicity mechanisms in cell-based assays?
- Methodological Answer :
- Cytotoxicity screening : Use MTT/WST-1 assays on HepG2 or HEK293 cells (24–72 h exposure). EC50 values >100 µM suggest low toxicity.
- Reactive oxygen species (ROS) : Measure DCFH-DA fluorescence in treated cells to quantify oxidative stress.
- Apoptosis markers : Western blot for caspase-3/9 and PARP cleavage in dose-dependent studies .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported enzyme inhibition IC50 values across studies?
- Methodological Answer :
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., 4-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
- Validate purity : Impurities >5% (e.g., diastereomers) can skew results. Use orthogonal methods (HPLC-NMR) for batch verification.
- Statistical meta-analysis : Apply ANOVA to compare datasets from independent labs, accounting for assay variability .
Q. What methodologies resolve conflicting MD simulation and crystallography data on binding modes?
- Methodological Answer :
- Ensemble docking : Run 100+ docking trials with flexible receptor side chains (e.g., Glide induced-fit docking).
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., α-glucosidase) to resolve atomic-level interactions.
- Free energy calculations : Use MM-PBSA/GBSA to compare binding energies from MD trajectories with experimental Ki values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
